molecular formula C10H9NO B3241881 7-ethenyl-2,3-dihydro-1H-indol-2-one CAS No. 1488409-61-5

7-ethenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3241881
CAS No.: 1488409-61-5
M. Wt: 159.18 g/mol
InChI Key: SARPNPLEXXJELJ-UHFFFAOYSA-N
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Description

7-Ethenyl-2,3-dihydro-1H-indol-2-one is a synthetic indolin-2-one derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and key building block in the development of novel active compounds. Its core indolinone scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals . Research Applications: This chemical is primarily utilized in organic synthesis and drug discovery programs. It is particularly valuable for constructing complex molecular architectures through further functionalization of the ethenyl group and the indolinone core. The reactive ethenyl group allows for diverse chemical transformations, making it a precursor for creating targeted compound libraries. Researchers employ this compound in the synthesis of potential therapeutic agents, leveraging its structure to develop molecules that may interact with various biological targets. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Store in a cool, dry place, protected from light. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethenyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-7-4-3-5-8-6-9(12)11-10(7)8/h2-5H,1,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARPNPLEXXJELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC2=C1NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291035
Record name 7-Ethenyl-1,3-dihydro-2H-indol-2-one
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Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488409-61-5
Record name 7-Ethenyl-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1488409-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Analysis and Stereochemical Considerations of 7 Ethenyl 2,3 Dihydro 1h Indol 2 One

Elucidation of Unique Structural Features and Electronic Configuration

The structure of 7-ethenyl-2,3-dihydro-1H-indol-2-one is defined by the foundational 2-oxindole core with an ethenyl (vinyl) group appended at the C-7 position of the benzene (B151609) ring. The parent oxindole (B195798) molecule is a planar system with the exception of the methylene (B1212753) group at C-3. wikipedia.orgnih.govhmdb.ca The introduction of the ethenyl group at C-7 adds specific electronic and steric features.

The electronic configuration is dominated by the aromaticity of the benzene ring and the amide functionality within the five-membered ring. The lone pair of electrons on the nitrogen atom can participate in resonance with the adjacent carbonyl group, imparting a planar and rigid character to the amide bond. The ethenyl group, being an unsaturated system, can conjugate with the π-system of the benzene ring. This extension of the conjugated system can influence the molecule's spectroscopic properties, such as its absorption of ultraviolet-visible light, compared to the unsubstituted oxindole parent. Quantum chemical calculations on related structures have been used to understand tautomeric preferences and molecular orbital energies. nih.govrsc.org

Below is a table summarizing the key physicochemical properties of the parent 2-oxindole scaffold, which provides a baseline for understanding the 7-ethenyl derivative.

PropertyValue (for 2-Oxindole)Reference
IUPAC Name 1,3-Dihydro-2H-indol-2-one wikipedia.orgnih.gov
Molecular Formula C₈H₇NO sigmaaldrich.comnist.gov
Molecular Weight 133.15 g/mol sigmaaldrich.comnist.gov
Melting Point 123-128 °C sigmaaldrich.com
Appearance Pale yellow solid/crystals wikipedia.orgsigmaaldrich.com

This table presents data for the parent compound, 2-oxindole.

Tautomeric Equilibrium and Isomeric Forms of this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. tgc.ac.inbyjus.comlibretexts.org The process typically involves the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. ox.ac.uk The 2,3-dihydro-1H-indol-2-one structure contains a cyclic amide (a lactam). Amides can exhibit lactam-lactim tautomerism, where the keto-form (lactam) is in equilibrium with its enol-like isomer (lactim), also known as 2-hydroxyindole. nih.govnih.gov

For most simple oxindoles in solution, the equilibrium heavily favors the lactam form. nih.gov The stability of the lactam tautomer is significant, though the lactim form can be important in certain chemical reactions and biological interactions. uni-muenchen.de The equilibrium can be influenced by factors such as substitution, solvent polarity, and temperature. nih.govuni-muenchen.de Studies using techniques like 2D IR spectroscopy have been instrumental in identifying and quantifying lactam and lactim tautomers in related heterocyclic systems, such as pyridone derivatives, in aqueous solutions. nih.govnih.gov

The ethenyl group at the C-7 position is not directly attached to the amide portion of the molecule. Therefore, its electronic effect on the lactam-lactim equilibrium is expected to be modest, transmitted through the fused benzene ring. It is unlikely to shift the equilibrium significantly towards the lactim form under normal conditions.

Tautomeric FormStructureDescription
Lactam (Keto)
Lactim (Enol)

This table illustrates the general tautomeric forms of the 2-oxindole ring system.

Conformational Analysis and Molecular Dynamics of the 2,3-dihydro-1H-indol-2-one Scaffold

Conformational analysis is crucial for understanding the three-dimensional shape and flexibility of molecules, which in turn dictates their reactivity and biological function. nih.govacs.org The 2,3-dihydro-1H-indol-2-one scaffold is relatively rigid due to its fused aromatic and heterocyclic rings. However, the five-membered ring is not perfectly planar and can adopt a slight envelope or twist conformation.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations have been applied to oxindole derivatives to understand their stability and interactions with biological targets, such as proteins. nih.govnih.gov Such studies reveal that while the core scaffold remains largely intact, substituents can exhibit considerable conformational freedom, which is critical for binding to receptor sites. For this compound, conformational analysis would focus on the rotation of the ethenyl group around the C-C single bond connecting it to the benzene ring. There may be a preferred orientation (rotamer) that minimizes steric hindrance with the adjacent N-H group.

Stereochemical Implications of the Ethenyl Substitution at the C-7 Position

Stereochemistry plays a paramount role in the biological activity of many oxindole derivatives. nih.govresearchgate.net In the vast majority of cases, the focus is on the stereocenter at the C-3 position, which can be substituted to create chiral molecules. nih.govresearchgate.netrsc.org

The introduction of an ethenyl group at the C-7 position of the parent oxindole does not create a chiral center on the ring itself. The ethenyl group is achiral and planar. Therefore, this compound is not chiral.

However, the presence of the C-7 substituent can have indirect stereochemical implications. It can exert steric influence on reactions occurring at neighboring positions, such as the N-1 or C-6 positions. For instance, in reactions involving the introduction of a new chiral center, the C-7 ethenyl group could influence the facial selectivity of an incoming reagent, thereby affecting the stereochemical outcome. Studies involving radical cyclizations at the C-7 position of indole (B1671886) derivatives highlight the importance of substituents in directing the formation of new ring systems. nih.gov Similarly, the geometry of substituents on the oxindole core, such as the E/Z configuration of an exocyclic double bond at C-3, has been shown to be critical for stereocontrol in subsequent reactions. rsc.org

Intermolecular Interactions and Solid-State Architecture of Related Indolone Systems

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. Crystal structure analyses of the parent oxindole have revealed the existence of multiple polymorphic forms (different crystal structures of the same compound). rsc.org

The dominant intermolecular interaction in the crystal structure of oxindole is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. rsc.orgcdnsciencepub.com This interaction leads to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or one-dimensional chains, depending on the polymorph. rsc.org

Interaction TypeDescriptionRelevance to Indolone Systems
N-H···O Hydrogen Bond A strong, directional interaction between the amide proton and a carbonyl oxygen.The primary interaction driving the formation of dimers and chains in the crystal lattice of oxindoles. rsc.orgcdnsciencepub.com
π-π Stacking An attractive, noncovalent interaction between aromatic rings.Occurs between the benzene rings of adjacent oxindole molecules, contributing to crystal packing.
C-H···π Interaction A weak hydrogen bond between a C-H bond and a π-system.Possible between aliphatic C-H bonds (e.g., at C-3) or the ethenyl C-H bonds and the aromatic ring.
van der Waals Forces Weak, non-specific attractive forces between molecules.Ubiquitous interactions that contribute to the overall cohesive energy of the crystal.

Synthetic Methodologies for 7 Ethenyl 2,3 Dihydro 1h Indol 2 One and Its Precursors

Retrosynthetic Strategies for the 2,3-dihydro-1H-indol-2-one Core

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For the 2,3-dihydro-1H-indol-2-one core, several strategic disconnections lead to established and innovative synthetic routes.

Cyclization Reactions for Oxindole (B195798) Formation

A dominant strategy for oxindole synthesis involves the cyclization of a pre-functionalized aniline (B41778) derivative. These methods are valued for their convergence and ability to introduce substitution patterns on the aromatic ring prior to ring closure.

Palladium-Catalyzed Intramolecular α-Arylation: A highly effective method for forming the oxindole ring is the palladium-catalyzed intramolecular α-arylation of N-aryl-α-haloamides. organic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the C-N bond formation. For instance, the cyclization of α-chloroacetanilides can be achieved in good to excellent yields using a palladium catalyst with 2-(di-tert-butylphosphino)biphenyl (B1301956) as the ligand and triethylamine (B128534) as the base. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high efficiency and can be tailored to form five, six, or seven-membered rings. organic-chemistry.org

Radical Cyclization: Radical cyclization reactions offer an alternative pathway to oxindoles. An electrochemical iron-catalyzed radical addition/cyclization sequence has been reported for the synthesis of 3,3-disubstituted 2-oxindoles from N-arylacrylamides. nih.gov This method is advantageous due to its mild and operationally simple conditions. nih.gov

Domino Reactions: Multi-component reactions and domino sequences provide efficient routes to complex oxindoles. For example, a nickel-catalyzed domino Heck cyclization/Suzuki coupling reaction has been developed to synthesize 3,3-disubstituted oxindoles. organic-chemistry.org Another approach involves a three-component reaction of N-(arylsulfonyl)acrylamides, DABSO, and phenyldiazonium tetrafluoroborates to produce sulfonated oxindoles through a sequence of radical addition, cyclization, and aryl migration. nih.gov

Ring-Closing Metathesis Approaches to the Dihydroindole System

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various heterocyclic systems, including those related to the dihydroindole core. nih.govrsc.orgthieme-connect.de This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the formation of a new double bond within a molecule, leading to cyclization. nih.gov While direct RCM to form the 2,3-dihydro-1H-indol-2-one core is less common, it is a key strategy for synthesizing larger, fused ring systems containing the indole (B1671886) or indoline (B122111) motif. For instance, a double RCM sequence has been instrumental in forming the pentacyclic core of Aspidosperma alkaloids. nih.gov The efficiency of RCM can be influenced by factors such as catalyst choice, solvent, and temperature, and it has been successfully applied in the large-scale synthesis of macrocyclic drug candidates. nih.govdrughunter.com

Fischer Indole Synthesis and its Variants in Oxindole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles by treating an arylhydrazone with an acid catalyst. wikipedia.orgbyjus.comresearchgate.net The reaction proceeds through the cyclization of the arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. byjus.com While primarily used for indole synthesis, variations of this reaction can be adapted for the synthesis of oxindoles. For example, the pyrolysis of oxindole with zinc dust, a reaction historically used to isolate indole, highlights the close chemical relationship between these two heterocycles. bhu.ac.in The Fischer synthesis has been applied in the total synthesis of numerous complex natural products containing the indole framework. researchgate.netnih.gov A modern variation, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Introduction of the Ethenyl Group at the C-7 Position

Once the oxindole core is established, the next crucial step is the introduction of the ethenyl (vinyl) group at the C-7 position. This is typically achieved through modern cross-coupling or olefination reactions.

Olefination Reactions for Ethenyl Installation

Olefination reactions provide a direct method for converting a carbonyl group or other functional group into a double bond. While less common for direct vinylation of an aromatic ring, related methodologies can be conceptually applied.

Wittig Reaction: The Wittig reaction is a well-established method for forming alkenes from aldehydes or ketones using a phosphonium (B103445) ylide. tcichemicals.com While not directly applicable to the C-7 position of a pre-formed oxindole, it is a cornerstone of olefination chemistry.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, uses a phosphonate (B1237965) carbanion and often provides better E/Z selectivity and easier purification. tcichemicals.com

Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a carbonyl compound, and the stereochemical outcome can be controlled by the workup conditions. tcichemicals.com

It is important to note that these olefination reactions would typically be employed to construct a vinyl group on a precursor molecule before the formation of the indole ring, or would require a functional handle at the C-7 position (such as a formyl or keto group) that can be converted to the ethenyl group.

Cross-Coupling Reactions for C(sp2)-C(sp2) Bond Formation at C-7

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are ideally suited for the vinylation of aromatic rings. scilit.com These reactions typically involve the coupling of an aryl halide or triflate with a vinyl-organometallic reagent.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate. nih.govacs.orgbeilstein-journals.org For the synthesis of 7-ethenyl-2,3-dihydro-1H-indol-2-one, a 7-bromo or 7-iodo-2,3-dihydro-1H-indol-2-one precursor could be coupled with a vinylboronic acid or its ester. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. acs.orgnih.govrsc.org For instance, the combination of Pd(PPh₃)₄ as the catalyst and a suitable base is often effective for such transformations. beilstein-journals.orgnih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent (stannane) as the coupling partner for an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org A 7-halo-oxindole could be coupled with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst to form the desired product. scilit.comacs.org The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgmdpi.comyoutube.com In the context of synthesizing the target molecule, a 7-halo-oxindole could be coupled with ethylene (B1197577) or a protected form of ethylene. However, controlling the regioselectivity and preventing side reactions can be challenging. A reductive Heck reaction is a variant that involves the interception of the alkylpalladium(II) intermediate with a hydride source. nih.gov

Table of Reaction Conditions for C-7 Vinylation

Coupling ReactionAryl PrecursorVinyl SourceCatalyst/LigandBaseTypical Conditions
Suzuki Coupling7-Bromo-oxindoleVinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane, heat
Stille Coupling7-Iodo-oxindoleVinyltributyltinPd(PPh₃)₄-Toluene, heat
Heck Coupling7-Bromo-oxindoleEthylenePd(OAc)₂/phosphineEt₃NDMF, heat, pressure

Chemoselective Reduction Strategies for 2,3-dihydro-1H-indol-2-one Derivatives

The synthesis of functionalized 2,3-dihydro-1H-indol-2-one (oxindole) derivatives often requires the selective reduction of one functional group in the presence of others, particularly the resilient lactam carbonyl of the oxindole core. Developing such chemoselective methods is crucial for creating complex molecular architectures.

A key challenge is the reduction of functional groups, such as a nitrile, appended to the oxindole scaffold without affecting the core structure. Research has demonstrated that new 2,3-dihydroindole derivatives can be synthesized from polyfunctional 2-oxindoles by employing various boron hydrides. nih.gov For instance, the selective reduction of a nitrile group in the presence of the cyclic amide (the oxindole) has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) with catalytic amounts of anhydrous nickel(II) chloride (NiCl₂). nih.gov This method allows for the conversion of a nitrile to an amine while preserving the oxindole ring.

Another approach involves the use of diborane (B8814927) (B₂H₆), often generated in situ from sodium borohydride and iodine in dry tetrahydrofuran (B95107) (THF). nih.gov This reagent can reduce nitriles to amines. nih.gov However, in the case of 3-monosubstituted oxindoles, this reaction can sometimes be accompanied by the partial aromatization of the pyrrolidone ring to form an indole. nih.gov The stability of the 2,3-dihydroindole product against spontaneous aromatization is greater when positions 1 and 3 of the indole ring are substituted. nih.gov

These strategies underscore the possibility of manipulating peripheral functional groups on the oxindole core, a necessary step for the synthesis of complex targets like this compound if the ethenyl group is introduced via a precursor that requires reduction (e.g., a nitrile or an aldehyde).

Table 1: Chemoselective Reduction Conditions for Oxindole Derivatives

This table summarizes various reagents and conditions for the selective reduction of functional groups on an oxindole core, based on findings from referenced studies.

Reagent SystemTarget Functional GroupSolventKey OutcomeCitation
NaBH₄ / cat. NiCl₂NitrileMethanolSelective reduction of nitrile to amine; oxindole core remains intact. nih.gov
NaBH₄ / I₂ (in situ BH₃)NitrileTetrahydrofuran (THF)Reduction of nitrile; potential for partial aromatization to indole. nih.gov
NaBH₄Spirocyclic nitro groupMeOH/THFSelective reduction of a nitro group to a diol was achieved on a C2-spiropseudoindoxyl compound. acs.org acs.org

Modern Catalytic Approaches in this compound Synthesis

The direct synthesis of this compound and its analogs benefits immensely from modern catalytic methods, which provide efficient and selective pathways for C-C bond formation. These approaches are broadly categorized into transition metal-catalyzed processes and organocatalytic methods.

Transition metals, particularly palladium, rhodium, and copper, are central to the synthesis of highly substituted oxindoles. acs.org Palladium-catalyzed reactions are especially prominent for the intramolecular α-arylation of amides to form the oxindole ring. organic-chemistry.org For instance, catalysts composed of Pd(OAc)₂ with sterically hindered N-heterocyclic carbene (NHC) or phosphine ligands (like PCy₃) facilitate the α-arylation of amides, providing a robust route to the oxindole core in high yields. organic-chemistry.org

The introduction of the 7-ethenyl group can be envisioned through a transition metal-catalyzed cross-coupling reaction on a pre-functionalized oxindole (e.g., a 7-halo-oxindole) or via a direct C-H vinylation. Vinyl radicals, generated through transition metal catalysis, are reactive intermediates that can participate in cyclization and functionalization reactions. rsc.org Copper and silver catalysts have been used to generate radicals that add to carbon-carbon triple bonds, forming vinyl radical intermediates that can undergo further transformations. rsc.org

Domino reactions, which form multiple bonds in a single synthetic operation, are attractive for building molecular complexity efficiently. acs.org Transition metal-catalyzed domino strategies have been developed to access functionalized oxindoles containing all-carbon quaternary centers. acs.org A rhodium-catalyzed domino conjugate addition-arylation sequence, for example, enables the synthesis of 3-substituted oxindoles through an intramolecular oxidative addition of a rhodium enolate. organic-chemistry.org Such strategies could potentially be adapted to construct the 7-ethenyl-oxindole scaffold.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Oxindole Synthesis

This table highlights various transition metal catalysts and their applications in the synthesis of the oxindole core, representing general methods adaptable for synthesizing derivatives like this compound.

Metal CatalystLigand/Co-catalystReaction TypeApplicationCitation
Pd(OAc)₂PCy₃ or NHCAmide α-ArylationGeneral synthesis of oxindole core. organic-chemistry.org
Palladium2-(di-tert-butylphosphino)biphenylIntramolecular CyclizationConverts α-chloroacetanilides to oxindoles. organic-chemistry.org
Rhodium---Domino Conjugate Addition-ArylationSynthesis of 3-substituted oxindoles. organic-chemistry.org
Copper(I)---CycloisomerizationForms C2-spiropseudoindoxyl compounds from o-alkynylnitroarenes. acs.org acs.org
Copper(II)Naphthylpyridyl LigandOxidative CouplingSynthesis of BINAM derivatives from 2-aminonaphthalenes. acs.org acs.org

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful alternative to metal-based catalysis, often providing high enantioselectivity. rsc.org In the context of oxindole synthesis, chiral organocatalysts have been employed for the enantioselective α-functionalization of the oxindole core. organic-chemistry.org

For example, a chiral 1,2,3-triazolium salt can act as a phase-transfer catalyst for the direct enantioselective α-hydroxylation of oxindoles. organic-chemistry.org While not directly forming the 7-ethenyl group, this demonstrates the utility of organocatalysis in modifying the oxindole scaffold with high stereocontrol. N-Heterocyclic carbenes (NHCs) have also been used to catalyze the desymmetrization of diols to create enantioenriched oxindoles with a C3-quaternary stereocenter. acs.org These methods highlight the potential of organocatalysis to contribute to the synthesis of complex chiral oxindole derivatives.

Green Chemistry Approaches in Oxindole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxindoles to develop more sustainable, cost-effective, and environmentally benign protocols. sjp.ac.lk Key strategies include the use of green solvents, solvent-free conditions, and advanced reactor technologies like flow chemistry. sjp.ac.lksjp.ac.lk

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Atom-economical methods for synthesizing oxindoles have been developed under solvent-free and aerobic conditions. rsc.orgrsc.org These reactions can utilize simple metal salts and oxides (e.g., CuO, FeCl₃, Ag₂O) as catalysts for the direct intramolecular C-C bond formation from substituted anilides, proceeding in excellent yields with oxygen from the air serving as the ultimate oxidant. rsc.orgrsc.org

Microwave-assisted, solvent-free synthesis is another efficient and green approach. For instance, 3-alkenyl oxindole derivatives have been synthesized via Knoevenagel condensation of oxindole with aldehydes using functionalized silica (B1680970) as a solid, reusable reaction medium under microwave irradiation, achieving high yields in short reaction times. ajgreenchem.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Catalyst-free reactions in water, such as the Vinylogous Henry reaction between isatin (B1672199) and nitro compounds, have been developed to produce 3-substituted-3-hydroxy oxindoles in excellent yields (82-99%) and with short reaction times. sjp.ac.lk

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. nih.gov

A waste-minimized continuous-flow synthesis of oxindoles has been developed utilizing a heterogeneous N-heterocyclic carbene-palladium catalyst. acs.org This system performs an intermolecular C(sp³)–H arylation in a cyclopentyl methyl ether (CPME)/water azeotrope, achieving high productivity (0.7 g h⁻¹) and a low E-factor (a measure of waste produced) of 5.9. acs.org The process also allows for the separation and recovery of the organic solvent and the inorganic base, further enhancing its sustainability. acs.org Such flow techniques represent a state-of-the-art approach for the efficient and green production of oxindole scaffolds. acs.org

Enantioselective Synthesis of Chiral this compound Analogs

The direct enantioselective C-H vinylation of an oxindole at the C7 position remains a largely unmet challenge. However, several strategies employed for the synthesis of other substituted chiral oxindoles could provide a foundation for future research in this area. These methodologies often rely on transition-metal catalysis or organocatalysis to achieve high levels of enantioselectivity.

One potential, though not yet reported, approach could involve a directed C-H functionalization. In such a strategy, a chiral directing group attached to the oxindole nitrogen could orchestrate the stereoselective introduction of the ethenyl group at the C7 position via a metal-catalyzed reaction.

Alternatively, the construction of the chiral 7-ethenyl oxindole scaffold could be envisioned through a multi-step sequence. For instance, the synthesis of a chiral 7-halo-2,3-dihydro-1H-indol-2-one could be a key intermediate. Subsequent palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling with a vinyl organometallic reagent, could then install the ethenyl group. The critical step in this sequence would be the initial enantioselective synthesis of the 7-halo-oxindole.

While direct methods are scarce, related research on the synthesis of substituted indoles and oxindoles provides valuable insights. For example, the synthesis of 2,3-Dihydro-7-(2-propenyl)-1H-indole-1-carboxylic acid, ethyl ester has been reported, although not in an enantioselective fashion. prepchem.com This demonstrates the feasibility of introducing an alkenyl group at the C7 position of an indoline scaffold, which could potentially be oxidized to the corresponding oxindole.

Furthermore, the broader field of asymmetric catalysis offers a variety of tools that could be applied to this specific synthetic problem. Research on the enantioselective Michael addition of 2-oxindoles to vinyl selenone, catalyzed by Cinchona alkaloid-based thiourea (B124793), showcases the ability to form chiral C-C bonds at the C3 position with high enantioselectivity. rsc.org While this does not directly address C7-vinylation, it highlights the utility of organocatalysis in controlling stereochemistry in oxindole systems.

The development of novel bifunctional organocatalysts could also pave the way for the direct asymmetric functionalization of the oxindole C7-position. These catalysts, combining a Lewis base and a Brønsted acid or other activating moieties, can create a well-organized chiral environment to facilitate site-specific and stereoselective reactions.

Table of Synthetic Approaches for Related Chiral Oxindoles

Catalytic SystemSubstrate ScopeKey TransformationEnantioselectivity (ee)Reference
Chiral Phosphoric AcidC3-unsubstituted 2-alkenylindoles, o-hydroxybenzyl alcoholsAddition ReactionUp to 95:5 er acs.orgnih.gov
Bifunctional Tertiary Amine-UreaIsatylidene malononitriles, IndolesFriedel–Crafts alkylation/cyclizationUp to 85% ee rsc.org
Cinchona Alkaloid-based Thiourea2-oxindoles, Vinyl selenoneMichael AdditionUp to 95% ee rsc.org
(S,S)-PyBidine–Ni(OTf)₂2-vinylindoles, NitroalkenesFriedel–Crafts ReactionNot Specified acs.org

er = enantiomeric ratio

The data in the table above illustrates the successful application of various catalytic systems to achieve high enantioselectivity in the synthesis of different chiral indole and oxindole derivatives. These examples serve as a valuable reference for designing future synthetic routes toward chiral this compound analogs. The exploration of transition-metal-catalyzed C-H activation and the development of bespoke organocatalysts are promising avenues for future research in this specific area.

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Ethenyl 2,3 Dihydro 1h Indol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-ethenyl-2,3-dihydro-1H-indol-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon resonances.

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic, vinyl, methylene (B1212753), and amide protons.

The three protons of the vinyl group (-CH=CH₂) typically present as a complex system (often an AMX or ABX system) due to both geminal and vicinal coupling. The proton on the carbon attached to the aromatic ring (H-1') is expected to appear as a doublet of doublets. The two terminal vinyl protons (H-2'cis and H-2'trans) are chemically non-equivalent and will appear as two separate doublet of doublets.

The aromatic region will show signals for the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6). The methylene protons at the C3 position are expected to appear as a singlet, while the N-H proton of the lactam typically appears as a broad singlet which can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH~8.0 - 9.0br s-
H-4~7.20dJ = ~7.5 Hz
H-5~7.00tJ = ~7.6 Hz
H-6~7.10dJ = ~7.7 Hz
H-1' (vinyl)~6.80ddJ = ~17.5, ~11.0 Hz
H-2' (vinyl, trans)~5.80dJ = ~17.5 Hz
H-2' (vinyl, cis)~5.40dJ = ~11.0 Hz
H-3 (CH₂)~3.55s-
Note: Predicted values are based on analysis of 2-oxindole and vinyl-substituted aromatic compounds. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. rsc.orgnih.govchemicalbook.com

Carbon NMR (¹³C NMR) Applications

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic, olefinic). For this compound, ten distinct carbon signals are expected. The carbonyl carbon (C-2) of the lactam is characteristically downfield. The spectrum will also show signals for the six aromatic carbons (four CH and two quaternary) and two olefinic carbons of the ethenyl group, as well as the aliphatic methylene carbon (C-3).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~175 - 178
C-3 (CH₂)~36
C-3a~128
C-4~124
C-5~122
C-6~129
C-7~135
C-7a~142
C-1' (vinyl)~136
C-2' (vinyl)~117
Note: Predicted values are based on analysis of substituted oxindoles and vinyl arenes. nih.govthieme-connect.comnih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6) and critical correlations within the vinyl group protons (H-1' with H-2'cis and H-2'trans). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-4 to C-4, H-3 to C-3, vinyl protons to vinyl carbons). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular puzzle. Key expected correlations include:

The vinyl proton H-1' to carbons C-6, C-7, and C-7a.

The aromatic proton H-6 to carbons C-7a and C-5.

The methylene protons H-3 to the carbonyl carbon C-2 and aromatic carbons C-3a and C-4.

The amide proton (N-H) to carbons C-2 and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key NOE would be expected between the vinyl proton H-1' and the adjacent aromatic proton H-6, confirming the geometry around the C7-C1' bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Amide (Lactam)N-H stretch~3200 - 3300 (broad)
Amide (Lactam)C=O stretch~1680 - 1710 (strong)
Aromatic RingC-H stretch~3030 - 3100
Aromatic RingC=C stretch~1600, ~1470
Vinyl Group=C-H stretch~3080
Vinyl GroupC=C stretch~1630
Vinyl Group=C-H bend (out-of-plane)~990, ~910
AliphaticC-H stretch~2850 - 2960
Note: Values are based on data from related oxindole (B195798) and ethenyl-containing compounds. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound consists of the benzene ring conjugated with both the lactam carbonyl group and the ethenyl (vinyl) group. This extended conjugation is expected to result in characteristic π → π* transitions. Compared to the parent 2-oxindole, the addition of the conjugated vinyl group at the C-7 position would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax).

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition TypePredicted λmax (nm)
π → π~250 - 260
π → π (extended conjugation)~280 - 300
Note: Predicted values are based on the analysis of substituted indoles and the expected effect of an additional conjugated chromophore. rsc.orgresearchgate.netbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₉NO), the high-resolution mass spectrum (HRMS) would provide an exact mass that confirms this formula. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak [M]⁺ and several characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound

Data TypePredicted ValueNotes
Molecular FormulaC₁₀H₉NO-
Monoisotopic Mass159.0684 g/mol -
Molecular Ion [M]⁺m/z 159Should be a prominent peak.
Key Fragment Ionm/z 131Corresponds to the loss of carbon monoxide ([M-CO]⁺), characteristic of lactams.
Key Fragment Ionm/z 132Corresponds to the loss of the ethenyl radical ([M-C₂H₃]⁺).
Note: Fragmentation predictions are based on common fragmentation pathways for lactams and aromatic compounds. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a synthesized compound by measuring its mass with extremely high accuracy. For this compound, which has a chemical formula of C₁₀H₉NO, the theoretical monoisotopic mass can be calculated with high precision.

The technique provides an experimental mass value that can be compared against the theoretical value. The difference, typically measured in parts per million (ppm), confirms the molecular formula and rules out other potential structures with the same nominal mass. HRMS analysis, often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, is a standard requirement for the publication of new chemical entities. rsc.orgmdpi.com For instance, in the analysis of related complex indole (B1671886) structures, HRMS is routinely used to confirm calculated masses, often observing the sodium adduct [M+Na]⁺. rsc.org

Table 1: Theoretical Mass Data for this compound
Chemical FormulaIon TypeTheoretical Monoisotopic Mass (Da)
C₁₀H₉NO[M+H]⁺160.0757
C₁₀H₉NO[M+Na]⁺182.0576
C₁₀H₉NO[M-H]⁻158.0611

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to establish the structural connectivity of a molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

While direct MS/MS data for this compound is not available, expected fragmentation pathways can be predicted based on the known behavior of related structures like oxindoles and other carbonyl compounds. massbank.eulibretexts.orgresearchgate.net The oxindole core contains a lactam (a cyclic amide) and an aromatic ring, which dictate the fragmentation. Key fragmentation events would likely include:

Loss of CO: A characteristic fragmentation for carbonyl-containing compounds, leading to a fragment ion of [M+H-28]⁺.

Loss of the ethenyl group: Cleavage of the vinyl group from the aromatic ring, resulting in a fragment of [M+H-27]⁺.

Ring cleavage: Fragmentation of the five-membered heterocyclic ring.

The analysis of these fragmentation pathways provides unambiguous confirmation of the core structure and the identity and location of substituents. researchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation for [C₁₀H₉NO+H]⁺
Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Predicted)
160.07[M+H-CO]⁺CO132.08
160.07[M+H-C₂H₃]⁺C₂H₃•133.05
160.07[M+H-CH₂O]⁺CH₂O130.06

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of molecular connectivity, conformation, and, for chiral molecules, the absolute stereochemistry. For this compound, a single-crystal X-ray diffraction study would yield detailed information on bond lengths, bond angles, and torsional angles within the molecule.

Studies on related oxindole derivatives demonstrate the power of this technique. nih.govnih.gov For example, crystallographic analysis has been used to confirm the structures of complex spiro-oxindoles and to understand inhibitor binding to enzymes. nih.govacs.org The analysis would reveal the planarity of the bicyclic ring system and the orientation of the 7-ethenyl substituent relative to the core. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, and potential π–π stacking between aromatic rings, which govern the crystal packing.

Table 3: Illustrative Crystallographic Data Obtainable for an Oxindole Derivative
ParameterExample Data TypeSignificance
Crystal SystemMonoclinicDescribes the basic crystal symmetry
Space GroupP2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit
Bond Lengths/AnglesC=O: ~1.23 Å; C-N: ~1.36 ÅConfirms atomic connectivity and bond types
Intermolecular InteractionsN-H···O hydrogen bondsExplains the solid-state packing arrangement

Note: The data in this table is illustrative for a typical oxindole derivative and does not represent experimentally determined values for this compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis of non-volatile organic compounds. nih.govcetjournal.it A reversed-phase HPLC method would typically be developed for this compound. acs.org The analysis involves injecting a solution of the compound onto a column (e.g., a C18 column) and eluting it with a mobile phase, often a gradient mixture of water (containing an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.orgmdpi.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram, detected by a UV detector, and expressing it as a percentage of the total area of all observed peaks. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for assessing volatile impurities or if the target compound is derivatized to increase its volatility. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the GC column before being detected and identified by a mass spectrometer. This technique is highly effective for identifying and quantifying trace-level components in a sample mixture.

Table 4: Typical Chromatographic Conditions for Analysis of Indole Derivatives
TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) cetjournal.it
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid) mdpi.com
Flow Rate0.8 - 1.0 mL/min
DetectionUV-Vis Detector (e.g., at 254 nm or 280 nm) cetjournal.it
GC-MSColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium
IonizationElectron Ionization (EI) at 70 eV

Computational and Theoretical Investigations of 7 Ethenyl 2,3 Dihydro 1h Indol 2 One

Quantum Mechanical Studies (DFT, Ab Initio)

No published studies detailing quantum mechanical calculations (DFT or Ab Initio) specifically for 7-ethenyl-2,3-dihydro-1H-indol-2-one were identified.

Geometry Optimization and Energetic Stability

There is no available data on the optimized molecular geometry or the energetic stability of this compound from computational studies.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this specific compound is not available in the scientific literature.

Vibrational Frequency Analysis

A computational analysis of the vibrational frequencies for this compound has not been reported.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand have been published. While docking studies are common for the indole (B1671886) class of molecules against various protein targets, this particular derivative has not been investigated. nih.govmdpi.comnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

There are no reports on molecular dynamics simulations performed to analyze the conformational landscape or binding mechanisms of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

No QSAR models that include this compound have been developed or reported in the reviewed literature. QSAR studies typically require a dataset of multiple compounds with measured biological activity, which does not currently exist for a series including this specific molecule. nih.govtsijournals.comtsijournals.com

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the feasibility of various reaction pathways, characterizing the geometries of transition states, and calculating the associated activation energies. For vinyl-substituted heterocyclic systems, these investigations often focus on cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions.

Theoretical studies on related vinylindole systems have explored the competitive nature of different reaction pathways. For instance, in the case of vinyldiazo compounds, computational analysis has been employed to understand the dichotomy between thermal and photochemical reaction outcomes. nih.gov DFT calculations on model systems, such as methyl 2-diazobut-3-enoate, have revealed the energetic barriers for competing pathways. In the ground state, intramolecular cyclization to form a pyrazole (B372694) is generally favored over the extrusion of dinitrogen to yield a carbene, which can then form a cyclopropene (B1174273). nih.gov This preference is quantified by the calculated activation free energies (ΔG‡).

Table 1: Calculated Activation Free Energies for Competing Pathways of a Model Vinyldiazo Compound

Reaction Pathway Transition State ΔG‡ (kJ/mol)
Intramolecular Cyclization TS (Cyclization) 115.6
Dinitrogen Extrusion TS (N2 Extrusion) 138.1

Data derived from computational studies on methyl 2-diazobut-3-enoate, a model for vinyl-substituted reactive intermediates. nih.gov

These findings suggest that for a hypothetical reaction involving a diazo group on the ethenyl substituent of this compound, the thermal pathway would likely lead to a fused pyrazole system, while a photochemical approach could favor reactions proceeding through a cyclopropene intermediate. nih.gov

Furthermore, computational models have been instrumental in understanding the stereoselectivity of cycloaddition reactions involving vinylindoles. The facility of intramolecular Diels-Alder reactions, for example, has been shown to be critically dependent on the conformational factors within the transition state. researchgate.net For intermolecular cycloadditions, such as the formal [3+2] cycloaddition between azoalkenes and 3-vinylindoles, computational studies could elucidate the role of the chiral catalyst in controlling the enantioselectivity and the influence of substituents on the vinyl group and the indole core. nih.gov

In the context of palladium-catalyzed reactions, such as the Heck reaction, computational modeling can predict the regioselectivity of the migratory insertion step and the subsequent β-hydride elimination. youtube.com For a substrate like this compound, theoretical calculations could determine the preferred site of aryl or vinyl halide addition to the ethenyl group and the stereochemical outcome of the reaction. The mechanism of such reactions is generally understood to proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. youtube.comliverpool.ac.uk Computational studies on similar systems have helped to rationalize the observed product distributions and the efficiency of different ligand and catalyst systems. mdpi.com

Recent advancements have also seen the computational investigation of photoinduced radical cascade reactions. For N-aryl acrylamides, which share structural similarities with the oxindole (B195798) core, a palladium-catalyzed domino Heck reaction with vinyl arenes has been proposed to proceed through an open-shell intermediate. rsc.org Theoretical calculations would be essential to map out the potential energy surface for such a radical pathway, identifying the key intermediates and transition states involved in the formation of complex polycyclic structures.

While the specific energetic details and transition state geometries for this compound remain to be explicitly calculated, the existing body of theoretical work on analogous systems provides a robust framework for predicting its chemical behavior. Future computational investigations will undoubtedly focus on this specific molecule to provide a more precise understanding of its reactivity and to guide the design of novel synthetic methodologies.

Molecular and Cellular Biological Activities of 7 Ethenyl 2,3 Dihydro 1h Indol 2 One and Analogs

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of 7-ethenyl-2,3-dihydro-1H-indol-2-one and its analogs is intrinsically linked to their three-dimensional structure and the nature of their substituents. Structure-activity relationship (SAR) studies are crucial in elucidating how specific structural features influence molecular recognition and interaction specificity.

Influence of Ethenyl Moiety on Molecular Recognition

While direct studies on the 7-ethenyl group of this compound are limited, the introduction of an unsaturated vinyl group can significantly impact a molecule's interaction with biological targets. The ethenyl moiety can participate in various non-covalent interactions, including van der Waals forces and π-π stacking with aromatic residues in a protein's binding pocket. Its relatively small size and planar nature can allow for precise positioning within a binding site.

Impact of Substitution Patterns on Interaction Specificity

The substitution pattern on the 2-oxindole core is a critical determinant of biological activity and specificity. Research on various oxindole (B195798) derivatives has demonstrated that modifications at different positions of the ring system can dramatically alter their pharmacological profile. For instance, substitutions at the C3 position of the oxindole scaffold have been shown to be highly dependent on selectivity against various protein kinases. biosynth.com

Quantitative SAR (QSAR) analysis of a series of indole-2-one derivatives has revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) are favorable for certain biological activities, such as anti-inflammatory effects. nih.govnih.gov This suggests that a balance of electrostatic and hydrophobic properties is key for potent interactions.

In studies of related 7-aza-2-oxindole derivatives, it was observed that the indole-2-one series generally exhibited greater activity than the 7-aza-2-oxindole series, highlighting the importance of the electronic nature of the core structure. nih.gov Furthermore, the introduction of different substituents on the exocyclic double bond of 3-alkenyl oxindoles has been a common strategy to modulate their kinase inhibitory potential. nih.gov

Substitution Position General Effect on Activity Relevant Analogs
N1-positionN-methylation has been shown in some cases to increase cytotoxic activity. nih.govN-methylated E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones
C3-positionSubstitutions are critical for selectivity against different protein kinases. biosynth.com3-alkenyl oxindoles, spirooxindoles
C5 and C6-positionsSubstitutions can modulate anti-inflammatory and cytotoxic activities. nih.govnih.gov5-methoxy-6-methylindole derivatives
C7-positionThe nature of the substituent (e.g., nitrogen in 7-aza-oxindoles) affects overall activity. nih.gov7-aza-2-oxindole derivatives

Investigations of Enzyme Modulation Mechanisms

Derivatives of 2,3-dihydro-1H-indol-2-one are known to interact with and modulate the activity of various enzymes, playing significant roles in cellular signaling pathways.

Kinase Inhibition Mechanisms

The oxindole scaffold is a well-established framework for the design of potent kinase inhibitors. nih.gov These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition disrupts the signaling cascades that are often dysregulated in diseases like cancer. nih.gov

Several clinically approved kinase inhibitors feature an oxindole core. For example, sunitinib, a multi-kinase inhibitor, is based on this scaffold. nih.gov The development of second-generation BTK inhibitors has also utilized the oxindole moiety, which forms crucial hydrogen bonds with hinge residues in the kinase domain. nih.gov

Target Kinase Family Example of Oxindole-Based Inhibitor General Mechanism of Action
Receptor Tyrosine Kinases (e.g., FLT3, VEGFR)Sunitinib nih.govATP-competitive inhibition
Cyclin-Dependent Kinases (e.g., CDK2)FN1501 (in clinical trials) nih.govATP-competitive inhibition
Bruton's Tyrosine Kinase (BTK)Second-generation BTK inhibitors nih.govATP-competitive inhibition, covalent binding (for some)
Akt/Protein Kinase BOxindole-pyridine derivatives biosynth.comATP-competitive inhibition

Other Enzyme Inhibition Pathways (e.g., monoamine oxidase, cyclooxygenase)

Beyond kinases, oxindole derivatives have been investigated for their inhibitory effects on other enzyme systems.

Cyclooxygenase (COX) Inhibition: Certain indole-2-one derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key in the biosynthesis of prostaglandins (B1171923). nih.gov This inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. The structural features of the oxindole analogs, including substituents on the aromatic ring, would determine their potency and selectivity for COX-1 versus COX-2.

Monoamine Oxidase (MAO) Inhibition: While specific studies on this compound are lacking, the broader indole (B1671886) scaffold is present in compounds that can interact with monoamine oxidases. MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. The electronic and steric properties of the 7-ethenyl group could influence binding to the flavin cofactor or the active site cavity of MAO-A or MAO-B.

Receptor Binding and Signaling Pathway Modulation

The versatility of the 2,3-dihydro-1H-indol-2-one scaffold extends to its ability to interact with various receptors, thereby modulating their downstream signaling pathways.

Research has shown that derivatives of phenylpiperazinyl-butyloxindole are selective ligands for the 5-HT7 receptor, a G-protein coupled receptor implicated in several central nervous system disorders. nih.gov The oxindole moiety in these compounds is a key structural feature for receptor recognition.

Identification of Molecular Targets

Oxindole derivatives exert their effects by interacting with a variety of molecular targets crucial for cell signaling and survival. A primary focus of research has been on their role as kinase inhibitors.

Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govyoutube.com Oxindole-based compounds have been successfully developed as multi-kinase inhibitors. nih.gov For instance, Sunitinib, a drug containing the oxindole core, is a multi-kinase inhibitor. nih.gov Specific molecular targets identified for various oxindole analogs include:

Receptor Tyrosine Kinases (RTKs): These are critical in cell proliferation and angiogenesis. Oxindole derivatives have shown inhibitory activity against:

FLT3 (FMS-like tyrosine kinase 3): Often mutated in acute leukemia. nih.gov

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels required for tumor growth. nih.gov

EGFR (Epidermal Growth Factor Receptor): Its amplification or mutation is common in non-small-cell lung cancer and other malignancies. nih.gov

Cyclin-Dependent Kinases (CDKs): These proteins govern the progression of the cell cycle. nih.govyoutube.com Overexpression of CDKs is a common feature of cancer cells. Oxindole derivatives have been found to inhibit:

CDK2: Plays a vital role in the G1/S phase transition of the cell cycle. nih.gov

Other Targets: While kinase inhibition is a major mechanism, oxindole derivatives have been investigated for other interactions, though specific data on targets like Dvl-2, Akt-2, MDM2, or melatonin (B1676174) receptors for the core structure is less defined in the provided search results. However, the broader indole class, from which oxindoles are derived, has been explored for melatonin receptor binding. derpharmachemica.com

Table 1: Selected Molecular Targets of Oxindole Derivatives

Target Family Specific Target Associated Disease/Process Reference
Receptor Tyrosine Kinase FLT3 Acute Leukemia nih.gov
Receptor Tyrosine Kinase VEGFR Tumor Angiogenesis nih.gov
Receptor Tyrosine Kinase EGFR Non-Small-Cell Lung Cancer nih.gov
Serine/Threonine Kinase CDK2 Cell Cycle Progression, Cancer nih.gov

Mechanisms of Ligand-Receptor Interaction

The interaction of oxindole-based inhibitors with their target kinases often occurs at the ATP-binding site. By occupying this site, the inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathway that promotes cell proliferation and survival. youtube.com

Computational molecular docking studies have provided insights into these interactions. For example, docking studies of certain oxindole derivatives with EGFR, BRAFV600E, and VEGFR-2 have elucidated the specific binding modes, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov The indole nitrogen, for instance, can act as a hydrogen bond donor to anchor the molecule within the active site of the kinase. nih.gov

Induction of Programmed Cell Death Pathways

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Numerous oxindole derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov

Apoptosis Induction Mechanisms (e.g., caspase activation, Bcl-2 modulation)

Oxindole derivatives trigger apoptosis through multiple well-established cellular mechanisms. The process often involves both intrinsic (mitochondrial) and extrinsic pathways.

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Treatment of cancer cells with oxindole derivatives leads to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). capes.gov.br The activation of caspase-3 is a central event, leading to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which ultimately results in the systematic dismantling of the cell. capes.gov.br

Bcl-2 Family Modulation: The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. This family includes anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). Certain substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have been shown to increase the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

p53 Pathway: The tumor suppressor protein p53 is a master regulator of cell fate. Some oxindole analogs have been found to increase the levels of p53. nih.gov Activated p53 can then transcriptionally activate pro-apoptotic target genes, including Bax and the CDK inhibitor p21, linking cell cycle arrest directly to the apoptotic machinery. nih.gov

Interference with Cellular Proliferation and Cell Cycle Progression

By targeting kinases like CDKs, oxindole derivatives effectively halt the cell division cycle, preventing the proliferation of cancer cells. nih.govyoutube.com This interference is a critical component of their antitumor activity.

The cell cycle is a series of phases (G1, S, G2, and M) that a cell undergoes to divide. nih.gov Oxindole compounds have been shown to induce cell cycle arrest at different checkpoints:

G0/G1 Arrest: An oxindole derivative known as SH-859 was found to cause cell cycle arrest in the G0/G1 phase in human renal cancer cells. nih.gov This prevents the cells from entering the S phase, where DNA replication occurs.

G2/M Arrest: Other derivatives, specifically substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones, have been observed to cause an accumulation of cells in the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, often as a result of DNA damage or other cellular stress induced by the compound. This G2/M arrest has been correlated with the inhibition of cdk1 activity. capes.gov.br

Table 2: Effects of Oxindole Analogs on Cell Cycle Progression

Compound Type Cell Line Effect Reference
Oxindole derivative (SH-859) 786-O (Renal Cancer) G0/G1 phase arrest nih.gov
Substituted E-3-(indolylmethylene)dihydroindol-2-one MCF-7 (Breast Cancer) G2/M phase accumulation nih.gov

Antimicrobial Activity Mechanisms

The oxindole scaffold is a promising platform for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govcalstate.edu Derivatives have shown activity against a range of bacteria and fungi. nih.govmdpi.com

While the precise mechanisms are diverse and depend on the specific derivative, potential modes of action for indole-based compounds include:

Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are notoriously resistant to antibiotics. Analogs of meridianin, an indole alkaloid, have demonstrated powerful inhibitory activity against biofilm formation by pathogens like Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. nih.gov

Enzyme Inhibition: Some antimicrobial agents work by inhibiting essential microbial enzymes. Molecular docking studies on spiro[oxindole-2,3′-pyrrolidine] derivatives suggest they may bind to and inhibit enzymes like glucosamine (B1671600) 6-phosphate synthase (GlcN6P), which is crucial for the synthesis of the bacterial cell wall. mdpi.com

Disruption of Cellular Processes: The broad antimicrobial activity reported for various oxindole-triazole and oxindole-thiazolidine hybrids suggests they may interfere with fundamental cellular processes, although specific mechanisms like DNA replication inhibition are still under investigation for many of these compounds. researchgate.netnih.govnih.gov

Table 3: Antimicrobial Activity of Selected Oxindole Analogs

Compound Class Target Organism Activity Noted Reference
Spiro[oxindole-2,3′-pyrrolidines] Staphylococcus aureus Good antibacterial activity (MIC 3.9 µg/mL for lead compound) mdpi.com
4-Oxothiazolidine-oxindoles Various bacteria Promising antibacterial activity researchgate.net
Arylsulfonamide-oxindoles S. aureus, E. coli, P. aeruginosa Significant antimicrobial activity nih.gov
Indole-quinazolinones S. aureus (MRSA) Potent antibacterial activity (MIC 0.98 μg/mL for lead compound) nih.gov

Anti-inflammatory and Antioxidant Mechanisms at the Cellular Level

Chronic inflammation and oxidative stress are underlying factors in many diseases. Oxindole derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. nih.govnih.govmdpi.com

Anti-inflammatory Mechanisms: Inflammation is often mediated by signaling molecules called cytokines and enzymes like cyclooxygenases (COX). nih.govnih.gov Oxindole derivatives have been shown to:

Inhibit Pro-inflammatory Cytokines: In cellular models, certain indole-2-one derivatives significantly inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages stimulated by lipopolysaccharide (LPS). nih.govrsc.org

Inhibit Inflammatory Enzymes: Some analogs are designed as dual inhibitors of COX and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produces inflammatory prostaglandins and leukotrienes. nih.gov By inhibiting these enzymes, the compounds reduce the production of inflammatory mediators. nih.govnih.gov This mechanism is also linked to the inhibition of inducible nitric oxide synthase (iNOS). nih.gov

Antioxidant Mechanisms: Oxidative stress results from an imbalance of reactive oxygen species (ROS). Oxindole derivatives can counteract this in several ways:

Direct Radical Scavenging: Many oxindole compounds have shown the ability to directly scavenge free radicals, as demonstrated in assays using DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.gov

Upregulation of Antioxidant Enzymes: A 5-fluoro-2-oxindole derivative was shown to increase the expression of protective antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) in response to inflammatory stimuli. mdpi.com This enhances the cell's intrinsic ability to neutralize oxidative stress.

Advanced Applications of 7 Ethenyl 2,3 Dihydro 1h Indol 2 One and Its Derivatives

Building Blocks in Complex Organic Synthesis

The unique structural features of 7-ethenyl-2,3-dihydro-1H-indol-2-one make it a valuable precursor in the synthesis of intricate organic molecules. The oxindole (B195798) core itself is present in numerous natural products and pharmacologically active compounds. researchgate.net The addition of a reactive vinyl group enhances its synthetic potential, allowing for the construction of diverse and complex molecular frameworks.

The oxindole skeleton is a key structural component in a wide array of natural alkaloids, many of which exhibit significant biological activity. researchgate.net Synthetic chemists often create analogs of these natural products to improve their properties, such as efficacy and metabolic stability, or to explore their mechanism of action. This compound serves as a crucial starting material for such analogs. The ethenyl group can be chemically modified through various reactions, including hydrogenation, oxidation, or cycloaddition, to introduce different functionalities that mimic or alter the structure of the parent natural product.

For instance, the core structure is related to meridianins, a class of indole (B1671886) alkaloids isolated from marine sources that show potential antitumor and antimalarial activities. nih.gov The synthesis of analogs often involves modifying the core indole structure. The vinyl group at the 7-position of this compound provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, enabling the introduction of various aryl or alkyl groups. researchgate.netmdpi.com This allows for the systematic exploration of the structure-activity relationship of these natural product analogs.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govijpsr.info The indole and oxindole cores are widely recognized as privileged structures. nih.govijpsr.inforesearchgate.net this compound is an excellent platform for constructing more complex, privileged heterocyclic scaffolds.

The reactive vinyl group is particularly useful in cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions to form various five- and six-membered heterocyclic rings fused to the indole core. nih.gov This provides access to a diverse library of novel compounds with potential biological activity.

Furthermore, the oxindole moiety can be elaborated to create spirooxindoles, a class of compounds with a spiro-fused ring at the C3 position. rsc.orgmdpi.com These three-dimensional structures are of great interest in drug discovery. rsc.org The 7-ethenyl group can influence the reactivity of the oxindole core and can be carried through the synthesis to be present in the final spirocyclic product. Cascade reactions, which form multiple chemical bonds in a single operation, are often employed to construct these complex scaffolds efficiently. mdpi.com The presence of the vinyl group can enable unique cascade pathways, leading to novel and diverse heterocyclic systems.

Table 1: Selected Reactions for Scaffold Elaboration

Reaction Type Reagents/Conditions Resulting Structure Reference
Heck Reaction Aryl halide, Pd catalyst, base 7-Styryl-2,3-dihydro-1H-indol-2-one mdpi.com
1,3-Dipolar Cycloaddition Azomethine ylide Spiro[pyrrolidine-2,3'-oxindole] derivatives nih.gov
Cyclopropanation Diazo compounds, catalyst 7-(Cyclopropyl)-2,3-dihydro-1H-indol-2-one rsc.org
Hydrogenation H₂, Pd/C 7-Ethyl-2,3-dihydro-1H-indol-2-one nih.gov

Materials Science Applications

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science. The combination of the rigid, electron-rich indole core and the polymerizable vinyl group allows for the creation of functional materials with tailored properties.

The ethenyl (vinyl) group is a key functional group for polymerization. this compound can act as a vinyl monomer in addition polymerization reactions, such as free-radical or controlled radical polymerization. mdpi.com This process links the monomer units together to form a long polymer chain with the oxindole moiety as a pendant group.

The resulting polymers possess unique properties derived from the incorporated oxindole units. These properties can include high thermal stability, specific optical characteristics, and the ability to participate in hydrogen bonding due to the N-H and C=O groups of the lactam ring. Such polymers could find applications as specialty plastics, functional coatings, or as components in polymer blends. The polymerization process can be controlled to produce polymers with specific molecular weights and architectures, further tuning their macroscopic properties.

Indole derivatives are known for their interesting photophysical properties, including fluorescence. rsc.org These properties make them suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov The 7-ethenyl group in this compound extends the π-conjugated system of the indole core, which can significantly influence its electronic absorption and emission properties.

By chemically modifying the vinyl group or by incorporating the monomer into a larger conjugated polymer, it is possible to fine-tune the optoelectronic properties. For example, copolymerization with other monomers can lead to materials with tailored band gaps and charge transport characteristics. These functional materials could be used as organic semiconductors, fluorescent probes for sensing applications, or as active components in photovoltaic devices. nih.gov The ability to modify the structure both at the vinyl group and on the oxindole ring provides a high degree of control over the final material's properties.

Catalytic Applications and Ligand Design

The structure of this compound contains several features that make it a promising scaffold for the design of new ligands for catalysis. The nitrogen atom of the lactam and the oxygen of the carbonyl group can act as coordination sites for metal ions. The vinyl group provides a handle for further functionalization to introduce additional donor atoms or to attach the ligand to a solid support.

The development of new chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds. rsc.org By introducing chirality into the this compound scaffold, for example by stereoselective modification of the vinyl group or by using a chiral auxiliary, it is possible to create new ligands for enantioselective metal-catalyzed reactions.

Oxindole-based scaffolds have been used to create ligands for various transition metal-catalyzed reactions, including palladium- and rhodium-catalyzed processes. researchgate.netmdpi.com The electronic properties of the ligand, which are critical for its catalytic performance, can be tuned by introducing substituents on the aromatic ring. The 7-ethenyl group offers a site for such modifications. For instance, its conversion to an electron-donating ethyl group or an electron-withdrawing acetyl group would have a direct impact on the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex.

Development of Molecular Probes and Analytical Tools

The inherent structural features of the 2-oxindole core, present in this compound and its derivatives, have paved the way for their application in the development of sophisticated molecular probes and analytical tools. These tools are instrumental in elucidating complex biological processes, tracking the distribution of therapeutic agents, and identifying specific analytes within cellular environments. The development of these probes often leverages the intrinsic fluorescence of the oxindole scaffold or involves its modification to create targeted imaging agents.

A notable example of a 2-oxindole derivative being used as a molecular probe is Sunitinib. While primarily known as a multi-targeted receptor tyrosine kinase inhibitor, Sunitinib possesses intrinsic fluorescent properties that allow it to be visualized within living cells. nih.gov This characteristic has been harnessed by researchers to study its own subcellular distribution and sequestration, providing insights into mechanisms of drug resistance. nih.gov

Intrinsic Fluorescence and Cellular Imaging

Research has demonstrated that Sunitinib exhibits green fluorescence, which can be observed using fluorescence microscopy. nih.gov When introduced to cells, it accumulates in intracellular granules, particularly around the nucleus. nih.gov Time-lapse imaging has revealed that the influx of Sunitinib into the cytoplasm is rapid, with fluorescent granules appearing in less than 20 minutes. nih.gov This fluorescence allows for the dynamic tracking of the drug, showing its accumulation over time, with a significant increase in fluorescence intensity observed after 24 to 48 hours of incubation. nih.gov

The fluorescent properties of Sunitinib have been crucial in identifying its localization within autophagosomes and lysosomes. nih.gov This was confirmed through co-localization studies with lysosomal tracers, indicating that the sequestration of the drug within these organelles is a key factor in the development of drug resistance. nih.gov The ability to directly visualize the drug's journey within the cell turns the therapeutic agent itself into a probe for its own transport and fate.

Below is a data table summarizing the fluorescent properties of Sunitinib, which are indicative of the potential for developing similar probes from the this compound scaffold.

PropertyValue
Excitation Wavelength Range340–480 nm
Maximum Absorption Wavelength429 nm nih.gov
Emission ColorGreen
Maximum Emission Wavelength540 nm nih.gov

Derivatives as Targeted Probes

The 2-oxindole scaffold of compounds like SU6668, a related multi-targeted receptor tyrosine kinase inhibitor, serves as a versatile platform for designing more specific molecular probes. medchemexpress.comtocris.com By modifying the core structure, it is possible to develop derivatives that can target and report on the activity of specific enzymes or the presence of particular biomarkers. For instance, the core structure's ability to bind to the ATP-binding pocket of kinases can be exploited to design activity-based probes.

The development of such probes would involve synthesizing derivatives of this compound that are functionalized with reporter groups, such as fluorophores or affinity tags. These probes could be designed to bind to specific kinases, and upon binding, a change in their fluorescent signal could be observed, providing a readout of enzyme activity. This approach has been successfully applied to other kinase inhibitors.

Future Research Directions and Emerging Paradigms in 7 Ethenyl 2,3 Dihydro 1h Indol 2 One Research

Exploration of Novel Synthetic Routes and Catalyst Development

While classical methods for indole (B1671886) and oxindole (B195798) synthesis are well-established, the future of synthesizing 7-ethenyl-2,3-dihydro-1H-indol-2-one lies in the development of more efficient, selective, and sustainable methods. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgopenmedicinalchemistryjournal.com Future research should focus on modern catalytic systems that offer high yields and functional group tolerance under mild conditions. organic-chemistry.org

Novel Synthetic Strategies:

Domino and Cascade Reactions: These reactions, which form multiple chemical bonds in a single operation, offer an elegant and efficient pathway to complex molecules. nih.gov Future work could explore domino reactions of enamines with arylglyoxals or one-pot, three-component Mannich/lactamization cascades to construct the core structure. researchgate.net

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research into transition-metal-catalyzed C-H activation could provide novel routes to introduce the ethenyl group at the 7-position or to further functionalize the molecule.

Photocatalysis: Light-mediated reactions are increasingly used for their mild conditions and unique reactivity. organic-chemistry.org Exploring photocatalytic methods, such as those using N-heterocyclic nitrenium salts as electron acceptors, could enable new transformations for synthesizing or modifying this compound. organic-chemistry.org

Catalyst Development: The development of novel catalysts is paramount to advancing synthetic efficiency. nih.gov

Transition-Metal Catalysis: Palladium, nickel, copper, and gold catalysts have been extensively used for synthesizing oxindole cores. nih.govorganic-chemistry.orgrsc.org Future efforts should aim to develop catalysts with higher turnover numbers and selectivity for reactions such as palladium-catalyzed amide α-arylation or nickel-catalyzed reactions with diazoacetates. organic-chemistry.org

Asymmetric Catalysis: For applications where chirality is important, developing enantioselective catalytic systems is crucial. Bifunctional phase-transfer catalysts, such as those derived from cinchona alkaloids, have shown promise in the base-free enantioselective alkylation of 2-oxindoles and could be adapted for reactions involving the target molecule. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. Quinine-based thiourea (B124793) catalysts, for example, have been used in asymmetric reactions of oxindoles and could be explored further. rsc.org

Table 1: Promising Catalytic Systems for Future Synthesis of this compound Derivatives
Catalyst TypePotential ReactionKey AdvantagesReference
Palladium Complexes (e.g., Pd(OAc)₂, Pd(tfa)₂)Amide α-Arylation, Carbonylative CyclizationHigh efficiency, broad substrate scope, high functional group tolerance. nih.govorganic-chemistry.orgbeilstein-journals.org
Bifunctional Phase-Transfer CatalystsEnantioselective AlkylationBase-free conditions, high enantiocontrol. nih.gov
Gold/Silver CatalystsCarbene Insertion / CyclizationTackles direct C3 functionalization challenges. rsc.org
N-Heterocyclic Nitrenium (NHN) SaltsPhotocatalytic Radical GenerationMetal-free, mild conditions using light. organic-chemistry.org

Advanced Mechanistic Studies of Chemical Transformations

A deep mechanistic understanding of the reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. nih.govacs.org Future research should move beyond simple product analysis to detailed investigations of reaction pathways, intermediates, and transition states.

Areas for Mechanistic Investigation:

Reaction Pathway Elucidation: For newly developed synthetic routes, it is essential to understand the sequence of elementary steps. For instance, in reactions involving multiple steps, distinguishing between different possible pathways (e.g., addition followed by condensation vs. condensation followed by addition) can be critical for controlling product outcomes. researchgate.net

Role of Catalysts: Investigating how a catalyst interacts with the substrate and reagents at a molecular level can lead to the design of more efficient catalysts. For catalyst-controlled regiodivergent reactions, understanding the factors that dictate the reaction pathway is a key area of research. youtube.com

Reactive Intermediates: Many reactions involving indole derivatives proceed through reactive intermediates like onium ylides or indolcyclopalladium species. beilstein-journals.orgyoutube.com Spectroscopic observation or trapping of these intermediates can provide direct evidence for a proposed mechanism.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction energy profiles, visualize transition states, and predict reaction outcomes. These in silico studies can provide insights that are difficult to obtain through experiments alone.

High-Throughput Screening for New Molecular Interaction Profiles

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds. opentrons.com Applying HTS to this compound and its derivatives could accelerate the discovery of new biological functions and molecular targets. opentrons.comyoutube.com

Future HTS Applications:

Target-Based Screening: Libraries of derivatives based on the this compound scaffold can be screened against specific biological targets, such as protein kinases or receptors, which are often implicated in diseases. nih.govnih.gov The oxindole core is a known inhibitor of kinases like FLT3 and CDK2. nih.gov

Phenotypic Screening: Cell-based assays can be used to identify compounds that produce a desired phenotypic change (e.g., inhibition of cancer cell growth) without prior knowledge of the specific molecular target. opentrons.com The NCI-60 cancer cell line screen is a well-established platform for this purpose. nih.gov

Toxicity Profiling: HTS methods can be employed early in the discovery process to assess the potential toxicity of compounds, helping to prioritize those with more favorable safety profiles. opentrons.com

Chemical Diversification: HTS can be combined with combinatorial chemistry to rapidly synthesize and screen large libraries of related compounds, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

Table 2: High-Throughput Screening Strategies for this compound
Screening TypeObjectiveExample WorkflowReference
Target-Based ScreeningIdentify direct inhibitors of a specific protein.Screen a library against a panel of kinases (e.g., FLT3, VEGF-R2, Aurora-A). researchgate.netnih.gov
Phenotypic ScreeningDiscover compounds with a desired cellular effect.Test against the NCI-60 human cancer cell line panel at a single high concentration (e.g., 10 µM). nih.gov
Functional GenomicsUnderstand gene function and pathways affected.Use high-throughput transcriptomics (HTTr) to profile gene expression changes after treatment. rsc.org

Application in Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov This approach is particularly valuable for producing complex, chiral molecules under mild conditions.

Future Chemoenzymatic Approaches:

Enzymatic Functionalization: Enzymes could be used to selectively modify the this compound scaffold. For example, lipases could catalyze the epoxidation of the ethenyl group, followed by hydrolysis to form diols.

Multi-Enzyme Cascades: A series of enzymes can be used in a one-pot reaction to perform multiple transformations sequentially. For instance, a system containing a tryptophan synthase variant and an L-amino acid oxidase could be used to generate functionalized indole pyruvate (B1213749) derivatives as precursors for further enzymatic reactions. nih.govnih.gov

Directed Evolution: If existing enzymes lack the desired activity or selectivity for this compound, directed evolution can be used to engineer improved biocatalysts. This process involves creating libraries of enzyme variants and screening them for enhanced performance. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Future AI and ML Applications:

Property Prediction: ML models can be trained on datasets of known compounds to predict the physicochemical and biological properties of new molecules like this compound. researchgate.netnih.govulster.ac.uk This includes predicting properties such as solubility, toxicity, and potential for inhibiting specific enzymes. nih.govresearchgate.net

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and suggest potential synthetic routes by working backward from the product to simpler starting materials. grace.comnih.govnih.gov These tools can learn from vast reaction databases to propose both known and novel chemical transformations. cas.orgpharmafeatures.com

Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by analyzing data from a set of experiments, thereby accelerating the development of high-yielding synthetic processes.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, which could lead to the discovery of novel derivatives of this compound with enhanced biological activity.

Table 3: AI and Machine Learning Models in Chemical Research
Model TypeApplicationPotential Impact on ResearchReference
Random Forest / Gradient BoostingPrediction of biological activity and physicochemical properties.Rapidly screen virtual libraries for promising candidates. nih.govrepec.org
Graph Convolutional Networks (GCN)Retrosynthetic reaction prediction.Identify viable and novel synthetic routes. nih.gov
Deep Neural Networks (DNN)Prediction of high-pressure density and other properties.Provide robust tools for material design under various conditions. researchgate.net
Variational AutoencodersGeneration of chemical fingerprints for property prediction.Enable in-silico preliminary screening of compounds. ulster.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-ethenyl-2,3-dihydro-1H-indol-2-one, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, brominated intermediates (e.g., 5-bromo-7-methoxy derivatives) are synthesized via electrophilic substitution, followed by Suzuki coupling or Heck reactions to introduce the ethenyl group . Purity (>95%) can be achieved using column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the indolinone scaffold and ethenyl substitution (e.g., 1^1H NMR: δ 6.5–7.2 ppm for aromatic protons; δ 5.2–5.8 ppm for ethenyl protons) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 176.07 for C10_{10}H9_{9}NO) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for related dihydroindol-2-ones (triclinic system, P1 space group) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (similar to iodophenyl derivatives ). Store in airtight containers at 2–8°C. Refer to SDS guidelines for spill management (e.g., neutralize with 5% acetic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the indolinone core be addressed?

  • Methodological Answer : Substituent position (e.g., 5- vs. 7-) is controlled via directing groups. For example:

  • Electrophilic Aromatic Substitution : Use –OMe or –Br groups at C5 to direct reactions to C7 .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids for C7 ethenylation .
  • Data Contradiction : If unexpected regiochemistry occurs, analyze steric/electronic effects via DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) .

Q. What assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Use in vitro assays tailored to target pathways:

  • Cytotoxicity : SRB assay (sulforhodamine B staining) in 96-well plates, with IC50_{50} determination via nonlinear regression .
  • Kinase Inhibition : Fluorescence polarization (FP) assays for ATP-binding site competition .
  • Apoptosis : Flow cytometry with Annexin V/PI staining . Validate contradictions (e.g., low IC50_{50} but poor in vivo efficacy) using pharmacokinetic studies (e.g., Caco-2 permeability) .

Q. How can catalytic efficiency be improved in one-pot syntheses of indolinone derivatives?

  • Methodological Answer : Optimize reaction conditions for multi-component cycloadditions:

  • Catalyst : p-TSA (10 mol%) in ethanol at 80°C enhances yield (>85%) by stabilizing intermediates .
  • Solvent : Use DMF for polar intermediates or toluene for hydrophobic systems.
  • Workflow : Monitor by LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.